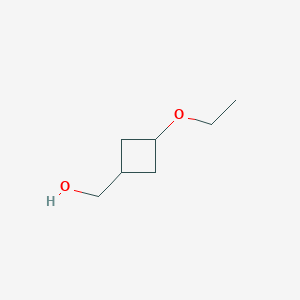

(3-Ethoxycyclobutyl)methanol

Beschreibung

BenchChem offers high-quality (3-Ethoxycyclobutyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Ethoxycyclobutyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3-ethoxycyclobutyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-2-9-7-3-6(4-7)5-8/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJZPRQXWBHBKOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CC(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Technical Guide to the Preliminary In Vitro Toxicity Screening of (3-Ethoxycyclobutyl)methanol

Executive Summary

This guide outlines a comprehensive, tiered strategy for the preliminary in vitro toxicological assessment of (3-Ethoxycyclobutyl)methanol, a compound with limited publicly available safety data. Given the presence of a methanol-like moiety, a key focus of this screening paradigm is the potential for metabolic activation into toxic byproducts. We present a logical, evidence-based workflow designed for researchers, scientists, and drug development professionals to generate foundational safety data. This document provides not only detailed, step-by-step protocols for cytotoxicity and genotoxicity assays but also elucidates the scientific rationale behind each experimental choice, ensuring a self-validating and robust preliminary safety profile.

Introduction: Rationale for a Structured In Vitro Screening Approach

(3-Ethoxycyclobutyl)methanol (CAS No. 1695777-49-1) is a chemical entity with the molecular formula C₇H₁₄O₂.[1] A thorough review of scientific literature and safety databases reveals a significant gap in toxicological information. The chemical structure contains a methanol functional group, which acts as a structural alert. Methanol itself is a well-documented toxicant, primarily through its metabolic conversion by alcohol dehydrogenase to formaldehyde and subsequently to formic acid.[2][3] This metabolic toxification process leads to severe metabolic acidosis, ocular toxicity (blindness), and central nervous system depression.[2][4][5][6]

Therefore, any preliminary toxicological evaluation of (3-Ethoxycyclobutyl)methanol must address two primary questions:

-

Is the parent compound directly cytotoxic to mammalian cells?

-

Can the compound be metabolized into a more toxic substance, potentially leading to cytotoxicity or genotoxicity?

To answer these questions, this guide proposes a tiered in vitro screening cascade. This approach aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) by using cell-based assays to generate crucial safety data before any potential in vivo studies.[7] The workflow begins with broad cytotoxicity screening to determine acute cellular toxicity and concludes with a regulatory-relevant genotoxicity battery to assess mutagenic and clastogenic potential. A critical component of this strategy is the inclusion of an exogenous metabolic activation system to simulate mammalian liver metabolism.[8][9]

Hypothetical Metabolic Activation Pathway

The central hypothesis guiding this screening strategy is that cytochrome P450 (CYP) enzymes, primarily found in the liver, could metabolize (3-Ethoxycyclobutyl)methanol, potentially cleaving the molecule to release toxic metabolites.

Caption: Hypothetical bioactivation of (3-Ethoxycyclobutyl)methanol.

Tier 1: Cytotoxicity Assessment

The initial step is to determine the concentration range at which (3-Ethoxycyclobutyl)methanol induces acute cell death. This is crucial for establishing dose ranges for subsequent, more complex assays like genotoxicity tests. We recommend a dual-endpoint approach to capture different mechanisms of cytotoxicity.

Causality Behind the Dual-Endpoint Approach:

-

MTT Assay: Measures mitochondrial reductase activity, an indicator of metabolic health. A positive result (decreased signal) suggests mitochondrial dysfunction.[10][11]

-

LDH Release Assay: Measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium.[12] A positive result (increased signal) indicates loss of cell membrane integrity, a hallmark of necrosis.[11][13]

Running these assays in parallel provides a more complete picture. For instance, a compound might inhibit mitochondrial function (detected by MTT) long before the cell membrane ruptures (detected by LDH).

Recommended Cell Line: HepG2

For general cytotoxicity and hepatotoxicity screening, the human liver carcinoma cell line, HepG2, is a robust and relevant choice.[14]

-

Rationale:

Experimental Workflow for Cytotoxicity Screening

Sources

- 1. Sapphire Bioscience [sapphirebioscience.com]

- 2. Methanol toxicity - Wikipedia [en.wikipedia.org]

- 3. methanolpoisoning.msf.org [methanolpoisoning.msf.org]

- 4. Methanol Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. gov.uk [gov.uk]

- 6. ijfmr.com [ijfmr.com]

- 7. oecd.org [oecd.org]

- 8. S9 fraction - Wikipedia [en.wikipedia.org]

- 9. iphasebiosci.com [iphasebiosci.com]

- 10. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. LDH Cytotoxicity Assay Kitï½Productsï½NACALAI TESQUE, INC. [nacalai.com]

- 14. cytion.com [cytion.com]

The Cyclobutane Scaffold in Modern Drug Discovery: An In-depth Technical Guide to (3-Ethoxycyclobutyl)methanol Structural Analogs and Derivatives

Abstract

The cyclobutane motif, a four-membered carbocycle, has emerged from a synthetic curiosity to a cornerstone in modern medicinal chemistry. Its inherent structural rigidity and three-dimensional (3D) character offer significant advantages in the design of novel therapeutics with enhanced potency, selectivity, and metabolic stability.[1][2] This guide provides a comprehensive technical overview of (3-ethoxycyclobutyl)methanol, a representative yet underexplored scaffold. We will delve into its synthesis, potential structural analogs, and derivatives, underpinned by field-proven insights and methodologies for researchers, scientists, and drug development professionals. The narrative will focus on the causality behind experimental choices, providing a self-validating framework for the protocols described.

The Ascendancy of the Cyclobutane Moiety in Medicinal Chemistry

Historically, the synthesis of the strained cyclobutane ring posed a significant challenge, limiting its widespread use.[3] However, advancements in synthetic methodologies have made this scaffold more accessible, unlocking its potential for drug discovery.[3] The unique puckered conformation of the cyclobutane ring imparts a defined 3D geometry to molecules, which can be highly advantageous for several reasons:

-

Conformational Restriction: By locking flexible linkers into a more rigid conformation, the entropic penalty of binding to a biological target is reduced, often leading to higher affinity.[1] This "pre-organization" of the molecule can significantly enhance potency.

-

Metabolic Stability: The cyclobutane core is generally more resistant to metabolic degradation compared to more flexible alkyl chains or certain aromatic systems, leading to improved pharmacokinetic profiles.[3]

-

Three-Dimensionality and "Escaping Flatland": The non-planar nature of the cyclobutane ring allows for the exploration of chemical space beyond the predominantly flat aromatic structures that have historically dominated drug discovery. This increased three-dimensionality can lead to improved target selectivity and reduced off-target effects.

-

Bioisosterism: The cyclobutane scaffold can serve as a bioisostere for other chemical groups, such as phenyl rings or larger cycloalkanes, offering a unique spatial arrangement of substituents.[1]

(3-Ethoxycyclobutyl)methanol represents a simple yet versatile starting point for the exploration of this valuable chemical space. The presence of both an ether and a primary alcohol functionality on the rigid cyclobutane core provides two distinct vectors for chemical modification, allowing for the systematic investigation of structure-activity relationships (SAR).

Synthesis of the Core Scaffold: (3-Ethoxycyclobutyl)methanol

A plausible and efficient synthetic route to (3-ethoxycyclobutyl)methanol can be conceptualized starting from the commercially available 3-oxocyclobutane-1-carboxylic acid. This multi-step synthesis involves a sequence of standard yet robust organic transformations.

Proposed Synthetic Pathway

Sources

An In-depth Technical Guide to the Stereochemical Properties of (3-Ethoxycyclobutyl)methanol Cis/Trans Isomers

Abstract

This technical guide provides a comprehensive examination of the stereochemical properties of the cis and trans isomers of (3-Ethoxycyclobutyl)methanol. As the cyclobutane motif continues to gain prominence in medicinal chemistry as a versatile bioisostere and a tool for modulating physicochemical properties, a thorough understanding of the stereoisomerism of substituted cyclobutanes is paramount for researchers in drug discovery and development.[1][2] This document will detail a plausible synthetic route and a robust separation protocol for the individual diastereomers. Furthermore, a detailed analysis of their conformational behavior and stereochemical characterization using advanced nuclear magnetic resonance (NMR) spectroscopy will be presented. This guide is intended to serve as a valuable resource for scientists engaged in the design, synthesis, and characterization of novel chemical entities incorporating the cyclobutane scaffold.

Introduction: The Significance of Stereoisomerism in Cyclobutane-Containing Drug Candidates

The cyclobutane ring, once considered a mere chemical curiosity, has emerged as a valuable structural motif in modern drug design.[1][3] Its unique puckered three-dimensional structure offers a means to introduce conformational restriction, enhance metabolic stability, and orient pharmacophoric groups in a defined spatial arrangement.[4] The non-planar nature of the cyclobutane ring gives rise to stereoisomerism in substituted derivatives, a critical consideration in drug development as different stereoisomers of a molecule can exhibit vastly different pharmacological and toxicological profiles.

For 1,3-disubstituted cyclobutanes, such as (3-Ethoxycyclobutyl)methanol, the substituents can be arranged on the same side (cis) or on opposite sides (trans) of the ring. This seemingly subtle difference in spatial orientation can have profound effects on the molecule's overall shape, polarity, and ability to interact with biological targets. Generally, for 1,3-disubstituted cyclobutanes, the cis isomer is often the thermodynamically more stable product, as this arrangement allows both substituents to occupy pseudo-equatorial positions in the puckered ring conformation, thus avoiding destabilizing 1,3-diaxial interactions.[4] However, exceptions to this generalization exist, underscoring the importance of empirical characterization.[4][5]

This guide will provide a detailed exploration of the synthesis, separation, and in-depth stereochemical analysis of the cis and trans isomers of (3-Ethoxycyclobutyl)methanol, offering a practical framework for researchers working with this important class of molecules.

Synthesis and Isomer Separation

A plausible and efficient synthesis of (3-Ethoxycyclobutyl)methanol can be envisioned starting from commercially available 3-ethoxycyclobutanone. The subsequent separation of the resulting diastereomeric mixture is a critical step for the individual evaluation of their biological activities and physicochemical properties.

Proposed Synthetic Pathway

The synthesis can be achieved via a two-step reduction of 3-ethoxycyclobutanone. The first step involves the reduction of the ketone to the corresponding alcohol, yielding a mixture of cis- and trans-(3-ethoxycyclobutyl)methanol.

Reaction Scheme:

Experimental Protocol: Reduction of 3-Ethoxycyclobutanone

-

To a stirred solution of 3-ethoxycyclobutanone (1.0 eq) in methanol at 0 °C, add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

-

Quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the pH is ~6.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product as a mixture of cis and trans isomers.

Separation of Cis/Trans Isomers

The separation of the cis and trans diastereomers of (3-Ethoxycyclobutyl)methanol can be effectively achieved using flash column chromatography on silica gel. The differing polarities of the two isomers, arising from their distinct three-dimensional arrangements and the accessibility of the hydroxyl and ether functionalities for interaction with the stationary phase, allow for their chromatographic separation.

Experimental Protocol: Flash Column Chromatography

-

Prepare a silica gel column using a slurry of silica gel in a low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate).

-

Dissolve the crude mixture of isomers in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Carefully load the adsorbed material onto the top of the prepared column.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., from 5% to 30% ethyl acetate).

-

Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable stain (e.g., potassium permanganate).

-

Combine the fractions containing the pure isomers, as determined by TLC and subsequently confirmed by NMR spectroscopy, and concentrate under reduced pressure to yield the isolated cis and trans isomers of (3-Ethoxycyclobutyl)methanol.

Stereochemical Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the stereochemistry of the cis and trans isomers of (3-Ethoxycyclobutyl)methanol. Analysis of ¹H and ¹³C NMR spectra, including chemical shifts, coupling constants, and through-space correlations (NOESY/ROESY), provides detailed insights into the conformation and relative configuration of the substituents on the cyclobutane ring.

Conformational Analysis of the Cyclobutane Ring

The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to alleviate torsional strain. For a 1,3-disubstituted cyclobutane, the substituents can occupy either pseudo-axial or pseudo-equatorial positions.

Caption: Conformational equilibrium of cis and trans 1,3-disubstituted cyclobutanes.

For the cis isomer, a ring flip interconverts the diequatorial and diaxial conformations. The diequatorial conformation is significantly more stable due to the avoidance of steric hindrance between the substituents. In the trans isomer, one substituent is always in a pseudo-axial position and the other in a pseudo-equatorial position. Ring flipping results in an energetically equivalent conformation.

¹H NMR Spectroscopy Analysis

The proton chemical shifts and coupling constants are highly sensitive to the stereochemical environment. Key diagnostic signals for differentiating the cis and trans isomers include the protons on the carbons bearing the substituents (C1 and C3) and the methylene protons of the cyclobutane ring.

Table 1: Hypothetical ¹H NMR Data for cis- and trans-(3-Ethoxycyclobutyl)methanol (in CDCl₃, 400 MHz)

| Proton | cis-Isomer (δ, ppm, multiplicity, J in Hz) | trans-Isomer (δ, ppm, multiplicity, J in Hz) | Rationale for Difference |

| H1 (CHOH) | 4.15 (p, J = 7.0) | 3.80 (p, J = 6.5) | The H1 proton in the cis isomer is deshielded due to its pseudo-equatorial position. |

| H3 (CHOEt) | 3.85 (p, J = 7.0) | 3.55 (p, J = 6.5) | The H3 proton in the cis isomer is also in a pseudo-equatorial position and thus deshielded. |

| CH₂OH | 3.65 (d, J = 6.0) | 3.70 (d, J = 5.5) | Subtle differences due to the overall molecular conformation. |

| OCH₂CH₃ | 3.50 (q, J = 7.0) | 3.45 (q, J = 7.0) | Minimal difference expected. |

| Ring CH₂ | 2.20-2.00 (m) | 2.40-2.25 (m) and 1.90-1.75 (m) | The ring protons in the trans isomer experience more distinct magnetic environments. |

| OCH₂CH₃ | 1.20 (t, J = 7.0) | 1.18 (t, J = 7.0) | Minimal difference expected. |

¹³C NMR Spectroscopy Analysis

The carbon chemical shifts are also influenced by the stereochemistry. The shielding or deshielding of the cyclobutane ring carbons can provide further evidence for the assignment of the isomers.

Table 2: Hypothetical ¹³C NMR Data for cis- and trans-(3-Ethoxycyclobutyl)methanol (in CDCl₃, 100 MHz)

| Carbon | cis-Isomer (δ, ppm) | trans-Isomer (δ, ppm) | Rationale for Difference |

| C1 (CHOH) | 68.5 | 65.2 | The C1 carbon in the cis isomer is deshielded. |

| C3 (CHOEt) | 75.0 | 72.8 | The C3 carbon in the cis isomer is also deshielded. |

| CH₂OH | 65.0 | 65.5 | Minimal difference expected. |

| OCH₂CH₃ | 66.8 | 66.5 | Minimal difference expected. |

| C2/C4 (Ring CH₂) | 32.0 | 34.5 | The ring methylene carbons in the trans isomer are slightly deshielded due to conformational effects. |

| OCH₂CH₃ | 15.3 | 15.4 | Minimal difference expected. |

2D NMR Spectroscopy for Unambiguous Assignment

Two-dimensional NMR experiments are crucial for the definitive assignment of the stereochemistry.

-

COSY (Correlation Spectroscopy): Confirms the proton-proton coupling network within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range (2-3 bond) correlations between protons and carbons.

-

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons. For the cis isomer, a strong NOE correlation is expected between the methine protons at C1 and C3. For the trans isomer, no such correlation would be observed.

Caption: Workflow for the stereochemical assignment of cis/trans isomers.

Conclusion

The stereochemical properties of (3-Ethoxycyclobutyl)methanol isomers are a critical aspect of their characterization and potential application in medicinal chemistry. This technical guide has outlined a plausible synthetic route and an effective separation protocol for the cis and trans diastereomers. Furthermore, a detailed methodology for their unambiguous stereochemical assignment using a combination of 1D and 2D NMR techniques has been presented. The principles and experimental frameworks described herein are broadly applicable to other substituted cyclobutane systems and are intended to provide researchers with the necessary tools to confidently synthesize, separate, and characterize these important molecules. A thorough understanding and control of stereochemistry are fundamental to unlocking the full potential of the cyclobutane scaffold in the development of novel therapeutics.

References

-

Kolk, R. van der, et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(12), e202200087. [Link]

-

Wessjohann, L. A., et al. (2022). Examples of 1,3‐disubsituted and 1,1,3‐trisubsituted cyclobutanes in clinical trials. ResearchGate. [Link]

-

Sella, A., Cohen, S., & Hoz, S. (1998). 1,3-Diphenylsulphonylcyclobutane: An unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane. Canadian Journal of Chemistry, 76(6), 828-831. [Link]

-

St. Paul's Cathedral Mission College. (n.d.). CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-6, PPT-6 Part-6: Conformation-VI CONTENTS • Conformational Analysis of 1,3-Disubsti. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

RSC Publishing. (2020). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Chemical Science. [Link]

Sources

Role of cyclobutane derivatives like (3-Ethoxycyclobutyl)methanol in drug discovery

An In-Depth Technical Guide on the Role of Cyclobutane Derivatives in Drug Discovery

Executive Summary

The relentless pursuit of novel therapeutics with superior efficacy, selectivity, and pharmacokinetic profiles has driven medicinal chemists to explore beyond the conventional, planar scaffolds that dominate existing drug libraries. The cyclobutane ring, a strained four-membered carbocycle, has emerged as a powerful and versatile scaffold in modern drug design. Its unique, puckered three-dimensional geometry offers a compelling solution to many challenges encountered in drug development, including metabolic instability and poor solubility associated with flat, aromatic systems.[1] By introducing conformational rigidity, the cyclobutane motif can lock a molecule into its bioactive conformation, thereby reducing the entropic penalty of binding to a biological target and potentially enhancing potency.[2]

This technical guide provides a comprehensive overview of the strategic application of cyclobutane derivatives in drug discovery, with a particular focus on the utility of functionalized building blocks like (3-Ethoxycyclobutyl)methanol . We will explore the fundamental properties of the cyclobutane ring, its role as a bioisostere, synthetic strategies for its incorporation, and case studies of its successful application in clinical candidates. Furthermore, this guide furnishes detailed experimental protocols for evaluating the impact of this unique scaffold on critical drug-like properties.

The Cyclobutane Scaffold: A Unique Architectural Element

The distinct physicochemical properties of the cyclobutane ring are the foundation of its utility in medicinal chemistry. Unlike the planar cyclopropane or the more flexible cyclopentane and cyclohexane, cyclobutane adopts a puckered or "folded" conformation.[3] This non-planar structure is a direct consequence of the ring's high strain energy (26.3 kcal/mol), which forces a compromise between angle strain and torsional strain.[4]

Key characteristics and their implications include:

-

Conformational Restriction: The rigid, puckered structure of the cyclobutane ring can drastically limit the number of possible conformations of a molecule.[5] When used to replace a flexible linker (e.g., an ethyl group), it can pre-organize the pharmacophoric elements into an optimal geometry for target engagement, which can lead to a significant increase in binding affinity.[2]

-

Three-Dimensionality (Fsp³): The replacement of flat, sp²-hybridized aromatic rings with saturated, sp³-rich cyclobutane scaffolds increases the fraction of sp³-hybridized carbons (Fsp³). This parameter is strongly correlated with improved clinical success rates, as it often leads to better solubility, enhanced metabolic stability, and novel intellectual property.[1]

-

Metabolic Stability: Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes. The saturated cyclobutane ring is generally less prone to such metabolic pathways, offering a robust alternative that can improve a drug candidate's half-life and overall pharmacokinetic profile.[1]

-

Unique Exit Vectors: The non-planar geometry of the cyclobutane ring orients substituents in distinct spatial arrangements (exit vectors). This allows medicinal chemists to fine-tune the presentation of functional groups to a target protein's binding pocket in a way that is not achievable with flat scaffolds.

Cyclobutane as a Versatile Bioisostere

Bioisosteric replacement is a cornerstone strategy in drug design, where a specific part of a molecule is exchanged for another with similar steric and electronic properties to improve its pharmacological profile. The cyclobutane scaffold is an exceptionally versatile bioisostere.

-

Aryl Ring Bioisostere: A 1,3-disubstituted cyclobutane can serve as a non-planar bioisostere for a para-substituted phenyl ring. This substitution can maintain or improve binding affinity while simultaneously enhancing properties like solubility and metabolic stability by removing the aromatic system.[1][5]

-

Alkene and Alkyne Bioisostere: The cyclobutane ring can replace double or triple bonds to prevent cis/trans isomerization and increase the metabolic stability of the linker, providing a more robust connection between pharmacophoric groups.[4]

-

gem-Dimethyl and tert-Butyl Group Bioisostere: A spirocyclic cyclobutane can mimic the steric bulk of a gem-dimethyl group, while a 1-substituted cyclobutyl group can act as an analogue for a tert-butyl group.[6] These replacements can fill hydrophobic pockets while offering different metabolic profiles and exit vectors for further chemical exploration.

Caption: Bioisosteric replacement of common motifs with cyclobutane scaffolds.

(3-Ethoxycyclobutyl)methanol: A Versatile Synthetic Building Block

The commercial availability of functionalized cyclobutane derivatives is crucial for their widespread adoption in drug discovery programs.[4] (3-Ethoxycyclobutyl)methanol (CAS No. 1695777-49-1) is an exemplary building block that provides medicinal chemists with a ready-to-use cyclobutane core equipped with versatile synthetic handles.[7]

-

Structure: C₇H₁₄O₂[7]

-

Key Features:

-

Primary Alcohol (-CH₂OH): This functional group is a versatile starting point for a wide range of chemical transformations. It can be oxidized to an aldehyde or carboxylic acid, converted to a leaving group for nucleophilic substitution, or used in esterification or etherification reactions to link the cyclobutane core to other parts of a target molecule.

-

Ether (-OCH₂CH₃): The ethoxy group provides a stable, moderately lipophilic substituent that can be used to probe interactions within a hydrophobic pocket of a target protein. Its presence can also influence the overall solubility and metabolic profile of the final compound.

-

The strategic value of such a building block lies in its ability to streamline the synthesis of complex molecules, allowing researchers to rapidly explore the chemical space around the cyclobutane scaffold.

Caption: Synthetic utility of the (3-Ethoxycyclobutyl)methanol building block.

Case Studies: Cyclobutane Rings in Marketed and Clinical-Stage Drugs

The theoretical advantages of the cyclobutane scaffold have been successfully translated into numerous drug candidates. The incorporation of this motif has proven instrumental in achieving desired potency, selectivity, and pharmacokinetic properties.[3][4]

| Drug Name | Therapeutic Area | Target | Role of the Cyclobutane Moiety |

| Boceprevir | Antiviral (Hepatitis C) | HCV NS3/4A Protease | The cyclobutane group in the P1 region is critical for potency; it is 3-fold more potent than the cyclopropyl analog and 19-fold more potent than the cyclopentyl analog.[3] |

| Apalutamide | Oncology (Prostate Cancer) | Androgen Receptor | The spirocyclic cyclobutane scaffold contributes to the compound's high affinity and antagonist activity against the androgen receptor.[3] |

| Carboplatin | Oncology | DNA | The cyclobutane-1,1-dicarboxylate ligand replaces the chloride ligands of cisplatin, reducing the rate of aquation and leading to significantly lower nephrotoxicity.[3][8] |

| Zasocitinib | Inflammation/Autoimmune | TYK2/JAK1 | The 1,2-disubstituted cyclobutane core acts as a rigid scaffold to correctly orient the pharmacophores for potent and selective kinase inhibition.[9] |

Experimental Protocols for Evaluation

Validating the impact of incorporating a cyclobutane derivative requires robust experimental evaluation. Below are step-by-step protocols for key assays used in drug discovery to assess metabolic stability and biological activity.

Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay determines the rate at which a compound is metabolized by cytochrome P450 enzymes, providing a crucial indicator of its likely in vivo half-life.[1]

Objective: To determine the intrinsic clearance (CLint) of a cyclobutane-containing compound compared to a non-cyclobutane analog.

Materials and Reagents:

-

Test compounds (cyclobutane derivative and analog), dissolved in DMSO (10 mM stock).

-

Pooled human liver microsomes (HLM), 20 mg/mL.

-

0.5 M Potassium phosphate buffer, pH 7.4.

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Methanol (ice-cold) with an internal standard for LC-MS/MS analysis.

-

96-well incubation plate and sealing mat.

-

Incubator/shaker set to 37°C.

Procedure:

-

Preparation of Master Mix: Prepare a master mix containing the phosphate buffer and HLM. For a final HLM concentration of 0.5 mg/mL, mix 25 µL of 20 mg/mL HLM stock with 925 µL of buffer for every 1 mL of master mix needed.

-

Compound Addition: Add 1 µL of the 10 mM test compound stock solution to the appropriate wells of the 96-well plate. This will be diluted to a final concentration of 1 µM in the reaction.

-

Pre-incubation: Add 99 µL of the HLM master mix to each well containing the test compound. Seal the plate and pre-incubate at 37°C for 5 minutes with gentle shaking.

-

Reaction Initiation: Initiate the metabolic reaction by adding 100 µL of the pre-warmed NADPH regenerating system to each well. This brings the final reaction volume to 200 µL.

-

Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by transferring 25 µL of the incubation mixture to a new 96-well plate containing 100 µL of ice-cold methanol with the internal standard.

-

Sample Processing: Once all time points are collected, seal the quenching plate, vortex for 2 minutes, and centrifuge at 4,000 rpm for 15 minutes to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.

-

Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time. The slope of the line (k) is used to calculate the half-life (t₁/₂ = 0.693/k) and the intrinsic clearance (CLint).

Caption: Workflow for the in vitro metabolic stability assay.

Conclusion and Future Perspectives

The cyclobutane scaffold has firmly established itself as a valuable component in the medicinal chemist's toolbox. Its ability to impart conformational rigidity, enhance metabolic stability, and serve as a three-dimensional bioisostere for problematic planar moieties provides a clear strategic advantage in the design of novel therapeutics.[5][10] Building blocks such as (3-Ethoxycyclobutyl)methanol lower the synthetic barrier to entry, enabling broader exploration of this valuable chemical space.

Future advancements will likely focus on the development of novel, stereocontrolled synthetic methodologies to access more complex and densely functionalized cyclobutane cores.[11][12] As our understanding of the interplay between molecular three-dimensionality and biological function deepens, the strategic incorporation of cyclobutane derivatives is poised to play an increasingly critical role in the development of the next generation of safe and effective medicines.

References

-

de Vreese, C., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(13), e202200059. Available at: [Link][4][5]

-

Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. Available at: [Link][13]

-

Hušti, Z., et al. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. MDPI. Available at: [Link][14]

-

Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. PMC. Available at: [Link][15]

-

de Vreese, C., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. Available at: [Link][5]

-

Wu, F., et al. (2026). Versatile Bioisosteres from Bicyclobutanes Synthesized. Bioengineer.org. Available at: [Link][16]

-

Wang, D., et al. (2023). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. PMC. Available at: [Link][11]

-

Request PDF. (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules. ResearchGate. Available at: [Link][17]

-

Royal Society of Chemistry. (n.d.). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[1][1]-rearrangement cascade. Chemical Science. Available at: [Link][12]

-

Royal Society of Chemistry. (n.d.). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry. Available at: [Link][18]

-

Liskon Biological. (2025). Importance of Cyclobutanone in Pharmaceutical Intermediates. Liskon Biological. Available at: [Link][19]

-

ResearchGate. (n.d.). Examples of 1,2‐disubsituted cyclobutanes in clinical trials. ResearchGate. Available at: [Link][9]

-

Bellucci, M. C., et al. (2012). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. PMC. Available at: [Link][20]

-

Chemistry World. (2019). Flexible route to enantiomerically enriched cyclobutanes. Chemistry World. Available at: [Link][21]

-

Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. Available at: [Link][6]

-

Thomson, R. J. (2017). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. PMC. Available at: [Link][22]

-

Chemspace. (n.d.). Bioisosteric Replacements. Chemspace. Available at: [Link][23]

-

UGA Student Affairs. (n.d.). Introducing (Trans-3-Ethynylcyclobutyl)methanol. UGA Student Affairs. Available at: [Link][24]

-

ResearchGate. (n.d.). Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures. ResearchGate. Available at: [Link][25]

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. Available at: [Link][26]

-

White Rose Research Online. (n.d.). Design and Synthesis of a 3D Cyclobutane Fragment Library. White Rose Research Online. Available at: [Link][27]

-

Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Available at: [Link][28]

-

PubChem. (n.d.). (3-(Hydroxymethyl)cyclobutyl)methanol. PubChem. Available at: [Link][29]

-

Google Patents. (n.d.). CN102206142A - Method for preparing 3-methoxyl-3-methyl-1-butanol. Google Patents. Available at: [30]

-

LookChem. (2025). 3-Ethyl-3-oxetanemethanol. LookChem. Available at: [Link][31]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Sapphire Bioscience [sapphirebioscience.com]

- 8. lifechemicals.com [lifechemicals.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3,3]-rearrangement cascade - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 16. bioengineer.org [bioengineer.org]

- 17. researchgate.net [researchgate.net]

- 18. Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. Importance of Cyclobutanone in Pharmaceutical Intermediates - LISKON [liskonchem.com]

- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 21. Flexible route to enantiomerically enriched cyclobutanes | Research | Chemistry World [chemistryworld.com]

- 22. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 23. chem-space.com [chem-space.com]

- 24. studentaffairs.uga.edu [studentaffairs.uga.edu]

- 25. researchgate.net [researchgate.net]

- 26. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 28. pubs.acs.org [pubs.acs.org]

- 29. (3-(Hydroxymethyl)cyclobutyl)methanol | C6H12O2 | CID 9812772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 30. CN102206142A - Method for preparing 3-methoxyl-3-methyl-1-butanol - Google Patents [patents.google.com]

- 31. chemsynthesis.com [chemsynthesis.com]

Step-by-step synthesis protocol for (3-Ethoxycyclobutyl)methanol

An Application Note for the Synthesis of (3-Ethoxycyclobutyl)methanol

Abstract

(3-Ethoxycyclobutyl)methanol is a substituted cyclobutane derivative valuable as a building block in medicinal chemistry and materials science. This document provides a comprehensive, step-by-step guide for its synthesis, designed for researchers in organic chemistry and drug development. The described four-step sequence begins with the commercially available 3-oxocyclobutane-1-carboxylic acid and employs a strategy of selective reductions and etherification to yield the target compound. The protocol emphasizes experimental causality, safety, and robust analytical validation of the final product.

Introduction and Synthesis Strategy

The cyclobutane motif is a key structural element in numerous biologically active molecules. Its inherent ring strain and defined three-dimensional geometry offer unique properties for molecular design. (3-Ethoxycyclobutyl)methanol represents a bifunctional building block, featuring a primary alcohol for further derivatization and an ether linkage that can modify physicochemical properties such as lipophilicity and metabolic stability.

The synthetic approach detailed herein was designed for efficiency and control, utilizing well-established and high-yielding transformations. The overall strategy is a four-step sequence starting from 3-oxocyclobutane-1-carboxylic acid:

-

Protection: The carboxylic acid is first converted to a methyl ester to prevent unwanted side reactions in subsequent steps.

-

Selective Reduction: The ketone is selectively reduced to a secondary alcohol using a mild reducing agent that does not affect the ester group.

-

Ether Formation: The newly formed hydroxyl group is converted to an ethoxy group via the Williamson ether synthesis.

-

Final Reduction: The ester is reduced to the target primary alcohol using a powerful hydride reagent.

This pathway ensures high selectivity at each stage, minimizing complex purification challenges and maximizing the overall yield.

Overall Synthetic Scheme

The complete four-step reaction pathway is illustrated below.

Caption: Four-step synthesis of (3-Ethoxycyclobutyl)methanol.

Discussion of Chemical Principles

Step 1: Esterification of 3-Oxocyclobutane-1-carboxylic acid

The initial step involves the protection of the carboxylic acid as a methyl ester. While Fischer esterification (acid catalyst with methanol) is an option, a more robust method involves conversion to an acid chloride followed by reaction with methanol. This two-stage, one-pot procedure ensures high conversion under mild conditions and avoids the strong acids that could promote side reactions with the ketone.

Step 2: Selective Ketone Reduction

The reduction of the cyclobutanone to a cyclobutanol requires a chemoselective reagent that will not reduce the methyl ester. Sodium borohydride (NaBH₄) is the ideal choice for this transformation. It is a mild hydride donor, sufficiently reactive to reduce ketones and aldehydes but unreactive towards less electrophilic functional groups like esters and carboxylic acids.[1] In contrast, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) would reduce both the ketone and the ester indiscriminately.[2][3]

Step 3: Williamson Ether Synthesis

This classic reaction is one of the most reliable methods for forming ethers.[4][5] The mechanism is a bimolecular nucleophilic substitution (SN2) reaction.[6][7] In the first phase, a strong base, sodium hydride (NaH), deprotonates the alcohol to form a highly nucleophilic sodium alkoxide.[8][9] This alkoxide then attacks the electrophilic carbon of ethyl iodide, displacing the iodide leaving group to form the ether linkage. The choice of a primary alkyl halide (ethyl iodide) is critical, as secondary or tertiary halides would lead to a competing E2 elimination reaction, forming an alkene as a major byproduct.[6][10]

Step 4: Ester Reduction to Primary Alcohol

The final step is the reduction of the methyl ester to the primary alcohol. This transformation requires a potent reducing agent, as esters are significantly less reactive than ketones. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this purpose.[1][2] The mechanism involves two additions of a hydride ion. The first addition forms a tetrahedral intermediate which then collapses, expelling a methoxide leaving group to form an aldehyde intermediate.[11] This aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride to form the primary alcohol upon acidic or basic workup.[1][3]

Experimental Protocol

This section provides detailed, step-by-step procedures for the synthesis.

Materials and Equipment

| Parameter | Step 1: Esterification | Step 2: Ketone Reduction | Step 3: Ether Synthesis | Step 4: Ester Reduction |

| Starting Material | 3-Oxocyclobutane-1-carboxylic acid | Methyl 3-oxocyclobutane-1-carboxylate | Methyl 3-hydroxycyclobutane-1-carboxylate | Methyl 3-ethoxycyclobutane-1-carboxylate |

| Reagents | SOCl₂, DMF (cat.), Methanol | Sodium borohydride (NaBH₄) | Sodium hydride (NaH, 60% disp.), Ethyl iodide (EtI) | Lithium aluminum hydride (LiAlH₄) |

| Solvent | Toluene, Methanol | Methanol | Tetrahydrofuran (THF), anhydrous | Tetrahydrofuran (THF), anhydrous |

| Molar Ratio (vs SM) | SOCl₂ (1.2 eq), MeOH (5 eq) | NaBH₄ (0.5 eq) | NaH (1.2 eq), EtI (1.5 eq) | LiAlH₄ (1.0 eq) |

| Temperature (°C) | 80 °C (reflux) | 0 °C to RT | 0 °C to RT | 0 °C to RT |

| Reaction Time | 3 hours | 2 hours | 4 hours | 3 hours |

| Typical Yield | >95% | >90% | ~85% | ~90% |

Step 1: Synthesis of Methyl 3-oxocyclobutane-1-carboxylate

-

To a stirred solution of 3-oxocyclobutane-1-carboxylic acid (1.0 eq) in toluene (5 mL per 1 g of acid), add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).

-

Slowly add thionyl chloride (SOCl₂, 1.2 eq) at room temperature.

-

Heat the mixture to 80 °C and stir for 2 hours. Monitor the reaction by IR (disappearance of broad O-H stretch).

-

Cool the reaction to room temperature and remove the toluene and excess SOCl₂ under reduced pressure.

-

Carefully add methanol (5.0 eq) to the crude acid chloride at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Remove the excess methanol under reduced pressure. The resulting crude ester is typically of sufficient purity for the next step.

Step 2: Synthesis of Methyl 3-hydroxycyclobutane-1-carboxylate

-

Dissolve the crude methyl 3-oxocyclobutane-1-carboxylate (1.0 eq) in methanol (10 mL per 1 g of ester) and cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄, 0.5 eq) portion-wise, ensuring the temperature remains below 5 °C.

-

After the addition is complete, stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

-

Quench the reaction by slowly adding acetone until gas evolution ceases.

-

Remove the solvent under reduced pressure. Add ethyl acetate and water, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.

Step 3: Synthesis of Methyl 3-ethoxycyclobutane-1-carboxylate

-

SAFETY: Perform this step under an inert atmosphere (Nitrogen or Argon). Sodium hydride is highly reactive with water.

-

To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF, 15 mL per 1 g of alcohol), add a solution of methyl 3-hydroxycyclobutane-1-carboxylate (1.0 eq) in anhydrous THF dropwise at 0 °C.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 1 hour until hydrogen gas evolution stops.

-

Cool the mixture back to 0 °C and add ethyl iodide (EtI, 1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.

-

Extract the product with diethyl ether, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by flash column chromatography (silica gel, hexane/ethyl acetate gradient).

Step 4: Synthesis of (3-Ethoxycyclobutyl)methanol

-

SAFETY: Perform this step under an inert atmosphere. LiAlH₄ reacts violently with water.

-

To a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.0 eq) in anhydrous THF (15 mL per 1 g of ester) at 0 °C, add a solution of methyl 3-ethoxycyclobutane-1-carboxylate (1.0 eq) in anhydrous THF dropwise.

-

After addition, allow the reaction to warm to room temperature and stir for 2 hours.

-

Cool the reaction to 0 °C and quench sequentially by the very slow, dropwise addition of: water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

-

Stir the resulting granular precipitate vigorously for 30 minutes, then filter it through a pad of Celite, washing thoroughly with THF and ethyl acetate.

-

Concentrate the filtrate under reduced pressure to yield the final product, (3-Ethoxycyclobutyl)methanol.

General Laboratory Workflow

The workflow for each synthetic step follows a standard sequence of operations common in synthetic organic chemistry.

Caption: General experimental workflow for a synthetic step.

Product Characterization

The identity and purity of the final product, (3-Ethoxycyclobutyl)methanol (C₇H₁₄O₂; MW: 130.18 g/mol )[12], should be confirmed by spectroscopic methods.

-

¹H NMR (CDCl₃, 400 MHz): Expected signals include a triplet for the methyl protons of the ethoxy group (~1.2 ppm), a quartet for the methylene protons of the ethoxy group (~3.5 ppm), multiplets for the cyclobutane ring protons (~1.8-2.5 ppm), and a doublet for the methylene protons of the methanol group (~3.6 ppm), which may become a singlet after a D₂O exchange.

-

¹³C NMR (CDCl₃, 100 MHz): Expected signals around ~15 ppm (CH₃ of ethoxy), ~65 ppm (CH₂ of ethoxy), ~70 ppm (CH₂ of methanol), and signals for the cyclobutane carbons.

-

FT-IR (thin film, cm⁻¹): Key absorbances are expected for the broad O-H stretch (~3350 cm⁻¹), C-H stretching (~2850-3000 cm⁻¹), and a strong C-O ether stretch (~1100 cm⁻¹). The spectra of cyclobutane derivatives show characteristic absorptions that can help confirm the presence of the ring system.[13][14][15]

Safety and Handling

-

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.

-

Sodium Hydride (NaH): Flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle as a mineral oil dispersion under an inert atmosphere.

-

Lithium Aluminum Hydride (LiAlH₄): Dangerously water-reactive, flammable solid. Reacts violently with protic solvents (water, alcohols). Use only anhydrous solvents and quench with extreme care at low temperatures.

-

Thionyl Chloride (SOCl₂): Corrosive and toxic. Reacts with water to release HCl and SO₂ gases. Handle with care.

-

Solvents: Diethyl ether and THF are highly flammable and can form explosive peroxides. Use from freshly opened containers or test for peroxides before use.

References

-

Vedantu. Williamson Ether Synthesis: Mechanism, Steps & Example. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

Carter, R., Katon, J., & Bentley, F. Infrared Spectra-Structure Correlations for Substituted Cyclobutane Compounds. Applied Spectroscopy. [Link]

-

Reddit. Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). [Link]

-

Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

-

University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]

-

BYJU'S. Williamson Ether Synthesis reaction. [Link]

-

Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

-

University of Calgary. Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. [Link]

-

J&K Scientific LLC. Williamson Ether Synthesis. [Link]

-

Chemguide. reduction of carboxylic acids. [Link]

-

DTIC. Vibrational Spectra of Substituted Cyclobutane Compounds. [Link]

-

OpenStax. 18.2 Preparing Ethers - Organic Chemistry. [Link]

-

Optica Publishing Group. Infrared Spectra-Structure Correlations for Substituted Cyclobutane Compounds. [Link]

-

RSC Publishing. Infrared spectral charateristics of the cyclobutane ring system. [Link]

-

Doc Brown's Chemistry. infrared spectrum of cyclobutane C4H8. [Link]

-

PharmaCompass. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

-

Vollhardt, K. P. C., & Schore, N. Organic Chemistry Structure and Function, 6th Edition. [Link]

-

Chemistry LibreTexts. 18.2: Preparing Ethers. [Link]

-

YouTube. Synthesis of Ether from Alcohols, alkyl halides, and alkenes. [Link]

-

Chemistry Steps. Reduction of Carboxylic Acids and Their Derivatives. [Link]

- Google Patents. CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid.

-

Universidad de La Rioja. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. [Link]

-

Jack Westin. Organic Chemistry: Reduction. [Link]

Sources

- 1. jackwestin.com [jackwestin.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. 18.2 Preparing Ethers - Organic Chemistry | OpenStax [openstax.org]

- 6. Williamson Ether Synthesis: Mechanism, Steps & Example [vedantu.com]

- 7. byjus.com [byjus.com]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. scholarship.richmond.edu [scholarship.richmond.edu]

- 11. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 12. Sapphire Bioscience [sapphirebioscience.com]

- 13. OPG [opg.optica.org]

- 14. Infrared Spectra-Structure Correlations for Substituted Cyclobutane Compounds [opg.optica.org]

- 15. Infrared spectral charateristics of the cyclobutane ring system - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

Using (3-Ethoxycyclobutyl)methanol as a pharmaceutical building block

Application Note: (3-Ethoxycyclobutyl)methanol as a High-Fsp³ Pharmaceutical Building Block

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Guide & Validated Protocols

Strategic Rationale: The "Escape from Flatland" Paradigm

In contemporary drug discovery, high attrition rates in clinical trials have been strongly correlated with the over-reliance on heavily aromatic, planar molecules. To combat this, medicinal chemists are actively "escaping from flatland" by increasing the fraction of sp³-hybridized carbons (Fsp³) in lead compounds[1].

The incorporation of cyclobutane rings serves as a conformationally restricted, sp³-rich bioisostere for phenyl rings or flexible alkyl chains[2]. Within this chemical space, (3-Ethoxycyclobutyl)methanol (CAS: 1695777-49-1) has emerged as a highly versatile, bifunctional building block[3].

Causality in Structural Design:

-

The Cyclobutane Core: Provides a puckered, 3D geometry that improves aqueous solubility and reduces off-target protein binding compared to flat arenes[2].

-

The Ethoxy Ether: Acts as a metabolically stable hydrogen bond acceptor. Unlike free hydroxyls (which undergo rapid Phase II glucuronidation) or esters (which are cleaved by plasma esterases), the ethoxy group modulates lipophilicity (logP) while resisting enzymatic degradation.

-

The Hydroxymethyl Handle: A primary alcohol that provides a sterically accessible vector for late-stage functionalization (e.g., oxidation, alkylation, or amination)[4].

Physicochemical & Structural Profiling

Summarizing the quantitative data allows for rapid assessment of the building block's suitability for Lipinski-compliant drug design.

| Property | Value | Medicinal Chemistry Significance |

| CAS Number | 1695777-49-1 | Unique identifier for procurement and inventory[3]. |

| Molecular Formula | C₇H₁₄O₂ | Low molecular weight (130.18 g/mol ) ensures high ligand efficiency[5]. |

| Fsp³ Fraction | 1.00 (7/7 Carbons) | Maximum sp³ character; highly desirable for modern library synthesis[1]. |

| H-Bond Donors | 1 (Primary -OH) | Provides a reactive handle; typically consumed during scaffold assembly. |

| H-Bond Acceptors | 2 (Ether, Alcohol) | Enhances target binding affinity and aqueous solubility. |

| Topological Polar Surface Area | ~29.5 Ų | Excellent for membrane permeability and blood-brain barrier (BBB) penetration. |

Mechanistic Pitfall Warning: The Cyclobutylmethyl Rearrangement

As a Senior Application Scientist, it is critical to address the inherent reactivity pitfalls of cyclobutylmethanols. When subjected to strong acids (e.g., HBr, concentrated H₂SO₄) or reagents that generate a free primary carbocation, cyclobutylmethyl systems undergo a rapid Wagner-Meerwein ring expansion to form the thermodynamically more stable cyclopentyl derivatives.

Expertise Insight: To preserve the 4-membered ring, all synthetic protocols utilizing (3-Ethoxycyclobutyl)methanol must proceed via concerted mechanisms (Sₙ2) or utilize strictly mild, non-cationic conditions. The protocols below are designed specifically to bypass this rearrangement.

Validated Synthetic Workflows & Protocols

Workflow A: Mild Oxidation & Reductive Amination

To convert the primary alcohol into an amine, oxidation to the aldehyde is required. Dess-Martin Periodinane (DMP) is selected over Jones reagent (too acidic, causes ring expansion) or Swern oxidation (requires cryogenic conditions).

Fig 1. Mild oxidation and reductive amination workflow avoiding ring expansion.

Step-by-Step Protocol:

-

Oxidation: Dissolve (3-Ethoxycyclobutyl)methanol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under N₂. Cool to 0 °C.

-

Add Dess-Martin Periodinane (1.1 eq) portion-wise. Stir for 15 mins at 0 °C, then allow to warm to room temperature (RT) for 2 hours.

-

Quench & Extract: Quench the reaction with a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃. Extract with DCM, dry over Na₂SO₄, and concentrate in vacuo. (Note: The resulting aldehyde is volatile; do not heat the rotavap bath above 25 °C).

-

Reductive Amination: Dissolve the crude aldehyde in 1,2-dichloroethane (DCE). Add the desired amine (1.2 eq) and stir for 30 mins.

-

Add NaBH(OAc)₃ (1.5 eq) and stir at RT for 12 hours. Quench with 1N NaOH, extract with EtOAc, and purify via flash chromatography.

Self-Validation Checkpoint: Because the molecule lacks a UV chromophore, TLC monitoring requires a KMnO₄ stain. The aldehyde intermediate will appear as a rapidly developing yellow/brown spot on a purple background. ¹H NMR of the crude oxidation product will show a distinct aldehyde proton multiplet near 9.7–9.8 ppm.

Workflow B: Base-Mediated Mesylation & Sₙ2 Displacement

For direct attachment to a heteroaryl core (e.g., a phenol or amine on a drug scaffold), the alcohol is activated as a mesylate. Methanesulfonyl chloride (MsCl) with triethylamine (Et₃N) is used because the basic conditions strictly prevent carbocation formation.

Fig 2. Base-mediated mesylation and Sₙ2 displacement workflow.

Step-by-Step Protocol:

-

Mesylation: Dissolve (3-Ethoxycyclobutyl)methanol (1.0 eq) in anhydrous DCM (0.3 M). Add Et₃N (1.5 eq) and cool to 0 °C.

-

Dropwise, add Methanesulfonyl chloride (1.2 eq). Stir at 0 °C for 1 hour.

-

Workup: Wash the organic layer with ice-cold 0.5 M HCl, followed by brine. Dry over MgSO₄ and concentrate. The mesylate is typically used immediately without further purification.

-

Sₙ2 Displacement: Dissolve the scaffold nucleophile (e.g., a phenolic heterocycle, 1.0 eq) in anhydrous DMF. Add K₂CO₃ (2.0 eq) and the crude mesylate (1.2 eq).

-

Heat to 80 °C for 8–12 hours. Cool, dilute with water, and extract with EtOAc. Purify via reverse-phase HPLC.

Self-Validation Checkpoint: Complete conversion to the mesylate is validated by ¹H NMR of the crude organic phase. The hydroxymethyl protons (-CH₂-OH) of the starting material typically resonate around 3.5–3.7 ppm. Upon mesylation, these protons undergo a significant downfield shift to ~4.1–4.3 ppm due to the electron-withdrawing sulfonate ester. The appearance of a sharp 3H singlet at ~3.0 ppm confirms the presence of the mesylate methyl group.

References

-

Cox, B. et al. "Escaping from Flatland: Antimalarial Activity of sp³-Rich Bridged Pyrrolidine Derivatives." ACS Medicinal Chemistry Letters 11, no. 12 (2020): 2497-2503. URL:[Link]

-

Zhang, E. et al. "Difunctionalization of bicyclo[1.1.0]butanes enabled by merging C-C cleavage and ruthenium-catalysed remote C-H activation." Nature Catalysis (2023). URL:[Link]

Sources

Application Notes & Protocols: (3-Ethoxycyclobutyl)methanol Conjugation for Advanced Peptide Synthesis

Foreword: The Rationale for Novel Peptide Modifications

In the landscape of therapeutic peptide development, the strategic conjugation of chemical moieties is a cornerstone for enhancing pharmacokinetic and pharmacodynamic profiles.[1][2] The introduction of non-native chemical groups can profoundly influence a peptide's half-life, solubility, metabolic stability, and receptor affinity. While well-trodden paths like PEGylation and lipidation are common, the exploration of novel, structurally distinct modifiers is critical for unlocking new therapeutic potential.

This guide introduces (3-ethoxycyclobutyl)methanol, a unique aliphatic cyclic ether, as a novel conjugating agent for peptides. Its compact, non-planar cyclobutyl core combined with an ethoxy group presents an intriguing scaffold. We hypothesize that this moiety may confer a favorable balance of hydrophilicity and metabolic stability, potentially shielding the peptide from enzymatic degradation without the significant hydrodynamic size increase associated with larger polymers like PEG.

These notes provide the foundational chemical strategies and detailed, actionable protocols for conjugating (3-ethoxycyclobutyl)methanol to peptides, enabling researchers to explore its impact on their molecules of interest.

Chemical Principles of Conjugation

The primary alcohol functional group of (3-ethoxycyclobutyl)methanol allows for its covalent attachment to a peptide primarily through the formation of an ester bond . This requires the activation of a carboxylic acid group on the peptide.

There are two primary targets for this conjugation on a peptide backbone:

-

The C-Terminal Carboxylic Acid: Modifying the C-terminus of a peptide to a C-terminal ester.

-

Acidic Amino Acid Side Chains: Targeting the side chains of Aspartic Acid (Asp) or Glutamic Acid (Glu) to introduce the moiety as a pendant group.

The core challenge in forming this ester linkage, especially in the complex environment of a peptide, is the efficient activation of the carboxylic acid to facilitate nucleophilic attack by the primary alcohol of (3-ethoxycyclobutyl)methanol. Standard peptide coupling reagents, typically used for amide bond formation, can be effectively repurposed for this esterification.[3][4]

The Chemistry of Carboxylic Acid Activation

The direct reaction between a carboxylic acid and an alcohol to form an ester (Fischer esterification) is a slow, reversible reaction requiring harsh acidic conditions and high temperatures, which are incompatible with the stability of most peptides.[5] Therefore, the carboxyl group must be converted into a more reactive intermediate. In modern peptide chemistry, this is achieved using coupling reagents that form highly reactive activated esters.

Common classes of coupling reagents suitable for this purpose include:

-

Carbodiimides (e.g., DCC, DIC, EDC): These reagents are classic dehydrating agents that form an O-acylisourea intermediate, which is highly reactive towards nucleophiles like alcohols.[4][6] To minimize side reactions and racemization, they are almost always used with nucleophilic additives like 1-hydroxybenzotriazole (HOBt).[6]

-

Uronium/Aminium Salts (e.g., HATU, HBTU): These reagents, based on HOBt or its derivatives, are among the most efficient activators for peptide synthesis.[4][7] HATU, for instance, reacts with a carboxylic acid to form a highly reactive OAt-ester, which readily couples with amines or, in this case, alcohols.[7]

-

Phosphonium Salts (e.g., PyBOP, PyAOP): Similar to uronium salts, these reagents generate activated OBt- or OAt-esters.[4][6] They are known for their high reactivity and are particularly useful for sterically hindered couplings.[6]

The choice of reagent depends on whether the conjugation is performed in solution or on a solid support, the steric hindrance around the alcohol, and the overall sensitivity of the peptide sequence.

Strategic Conjugation Workflows

Two primary workflows are presented: solution-phase conjugation to a fully synthesized peptide and on-resin conjugation during solid-phase peptide synthesis (SPPS).

Workflow 1: Solution-Phase C-Terminal Conjugation

This approach is suitable for peptides that have already been synthesized and purified. The peptide's C-terminal carboxyl group is activated in solution and reacted with (3-ethoxycyclobutyl)methanol.

Caption: Solution-Phase C-Terminal Conjugation Workflow.

Workflow 2: On-Resin Side-Chain Conjugation

This is a more elegant approach for modifying Asp or Glu residues. The side chain is deprotected while the peptide remains anchored to the solid support, followed by conjugation. This simplifies purification, as excess reagents can be washed away easily.

Caption: On-Resin Side-Chain Conjugation Workflow.

Experimental Protocols

Disclaimer: These protocols are proposed methodologies based on established chemical principles. Optimization may be required for specific peptide sequences. Always perform small-scale test reactions first.

Protocol 1: Solution-Phase C-Terminal Esterification

This protocol details the conjugation of (3-ethoxycyclobutyl)methanol to the C-terminus of a peptide using HATU as the coupling agent.

Materials:

-

Purified, lyophilized peptide with a free C-terminal carboxylic acid.

-

(3-Ethoxycyclobutyl)methanol (CAS 1695777-49-1).[8]

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

-

N,N-Diisopropylethylamine (DIPEA).

-

Anhydrous N,N-Dimethylformamide (DMF).

-

Reaction vessel (e.g., 1.5 mL Eppendorf tube or small glass vial).

-

Reverse-Phase HPLC (RP-HPLC) for purification.

-

Mass Spectrometer (MS) for analysis.

Procedure:

-

Peptide Dissolution: Dissolve the peptide in anhydrous DMF to a final concentration of 10 mg/mL. Let this be 'Solution A'.

-

Reagent Preparation:

-

Prepare a 0.5 M solution of HATU in anhydrous DMF.

-

Prepare a 0.5 M solution of (3-ethoxycyclobutyl)methanol in anhydrous DMF.

-

-

Activation:

-

To 1 equivalent of the peptide in Solution A, add 1.5 equivalents of the HATU solution.

-

Add 3.0 equivalents of DIPEA.

-

Vortex the mixture gently and allow the activation to proceed for 15 minutes at room temperature. The solution should remain clear.

-

-

Conjugation:

-

Add 5.0 equivalents of the (3-ethoxycyclobutyl)methanol solution to the activated peptide mixture. The excess alcohol drives the reaction towards ester formation over other potential side reactions.

-

Allow the reaction to proceed for 4-6 hours at room temperature with gentle agitation.

-

-

Monitoring: Monitor the reaction progress by taking a small aliquot (e.g., 2 µL), quenching it with 20 µL of 0.1% TFA in water, and analyzing by LC-MS. Look for the appearance of a new peak with the expected mass of the peptide-conjugate (Mass of Peptide + 112.17 Da, accounting for the loss of H₂O).

-

Quenching: Once the reaction is complete (or has reached a plateau), quench by adding 10 volumes of 0.1% Trifluoroacetic acid (TFA) in water.

-

Purification: Purify the crude reaction mixture directly via preparative RP-HPLC using a suitable water/acetonitrile gradient containing 0.1% TFA.

-

Characterization: Collect the fractions corresponding to the conjugated peptide. Confirm the identity and purity of the final product by analytical LC-MS and, if desired, NMR spectroscopy. Lyophilize the pure fractions to obtain the final product as a white powder.

Protocol 2: On-Resin Side-Chain Esterification of Aspartic Acid

This protocol describes the conjugation to an Asp side chain during SPPS, using an orthogonal allyl (OAll) protecting group.

Materials:

-

Peptide-resin, synthesized using Fmoc-Asp(OAll)-OH at the desired position.

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

-

Phenylsilane (PhSiH₃).

-

Anhydrous Dichloromethane (DCM) and N-Methyl-2-pyrrolidone (NMP).

-

Diisopropylcarbodiimide (DIC).

-

1-Hydroxybenzotriazole (HOBt).

-

(3-Ethoxycyclobutyl)methanol.

-

Standard cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% Water).

Procedure:

-

Resin Preparation: Swell the fully assembled peptide-resin in anhydrous DCM for 30 minutes.

-

Allyl Deprotection:

-

Prepare a deprotection solution: Dissolve Pd(PPh₃)₄ (0.2 eq. relative to resin loading) and PhSiH₃ (20 eq.) in anhydrous DCM.

-

Drain the resin and add the deprotection solution.

-

Bubble argon through the suspension and agitate gently for 2 hours at room temperature, shielded from light. A color change to yellow/orange is expected.

-

Wash the resin thoroughly with DCM (5x), NMP (3x), and 0.5% DIPEA in NMP (2x) to remove palladium residues.

-

-

On-Resin Conjugation:

-

Swell the resin in anhydrous NMP.

-

In a separate vial, pre-activate the alcohol: Dissolve (3-ethoxycyclobutyl)methanol (10 eq.), HOBt (10 eq.), and DIC (10 eq.) in NMP. Let it stand for 10 minutes. This pre-activation with a carbodiimide forms an intermediate that is less prone to side reactions on the resin.[6]

-

Drain the resin and add the pre-activated coupling solution.

-

React for 12-24 hours at room temperature.

-

Wash the resin extensively with NMP (5x) and DCM (5x).

-

-

Cleavage and Deprotection:

-

Dry the resin under a vacuum.

-

Add the cleavage cocktail and agitate for 2-3 hours at room temperature.[9]

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide-conjugate in cold diethyl ether.

-

-

Purification and Characterization: Centrifuge to pellet the crude product, decant the ether, and air-dry the pellet. Redissolve the crude product in a minimal amount of aqueous acetonitrile and purify by preparative RP-HPLC as described in Protocol 1. Confirm the final product by LC-MS.

Data Interpretation and Expected Outcomes

The success of the conjugation can be quantified and qualified using standard analytical techniques.

| Parameter | Method | Expected Result |

| Reaction Conversion | LC-MS | Appearance of a new peak with mass = [Mass of Peptide - 18.01] + 130.18. Reduction in the starting peptide peak. |

| Purity | Analytical RP-HPLC | A single major peak for the purified conjugate, typically >95% purity by UV integration at 214/280 nm. |

| Identity Confirmation | High-Resolution MS | Observed mass should match the theoretical mass of the conjugate within a 5 ppm error margin. |

| Structural Confirmation | 1H NMR / 2D NMR | Appearance of characteristic signals for the ethoxy (triplet/quartet) and cyclobutyl protons in the final product. |

Troubleshooting and Scientific Insights

-

Low Coupling Efficiency: If conversion is low, especially in the solution-phase protocol, consider increasing the excess of (3-ethoxycyclobutyl)methanol and the coupling reagent. For sterically challenging sequences, switching to a more potent phosphonium salt reagent like PyAOP may be beneficial.[6][7] In the on-resin protocol, ensure the allyl deprotection was complete before proceeding.

-

Side Reactions: The primary competing reaction is hydrolysis of the activated ester by trace water. Always use anhydrous solvents. In solution-phase, if the peptide has unprotected Asp/Glu side chains, these may also react. Site-specific conjugation on-resin (Protocol 2) is the superior strategy to avoid this ambiguity.

-

Rationale for Reagent Choice: HATU is chosen for the solution-phase protocol due to its high efficiency and rapid kinetics.[4] For the on-resin protocol, the DIC/HOBt system is a cost-effective and robust choice that minimizes side reactions like guanidinylation, which can occur with uronium reagents in excess.[6][7] The use of a large excess of alcohol is critical to outcompete any residual amine nucleophiles (e.g., from DIPEA) or water.

Conclusion

The conjugation of (3-ethoxycyclobutyl)methanol to peptides represents a novel avenue for peptide modification. The protocols outlined here provide a robust starting point for chemists to synthesize these unique conjugates. By forming a stable ester linkage at either the C-terminus or an acidic side chain, researchers can systematically investigate how this compact, cyclic ether moiety influences the biological and pharmaceutical properties of their peptides. This exploration may lead to the development of next-generation peptide therapeutics with optimized efficacy and safety profiles.

References

- Conjugates for use in peptide therapeutics: A system

- Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. [No Source Found].

- Conjugation Approaches for Peptide-Mediated Delivery of Oligonucleotides Therapeutics. Australian Journal of Chemistry.

- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.

- Commonly Used Coupling Reagents in Peptide Synthesis. [No Source Found].

- Conjugates for use in peptide therapeutics: A system

- Small-Molecule-Protein Conjugation Procedures.

- A review of conjugation technologies for antibody drug conjug

- Coupling Reagents. Aapptec Peptides.

- Peptide Coupling Reagents, More than a Letter Soup. [No Source Found].

- Application Notes and Protocols for the Synthesis of Peptide-Drug Conjug

- Peptide Coupling Reagents Guide. Sigma-Aldrich.

- Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent. [No Source Found].

- (3-Ethoxycyclobutyl)methanol. Sapphire Bioscience.

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. journals.plos.org [journals.plos.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. file.globalso.com [file.globalso.com]

- 5. asianpubs.org [asianpubs.org]

- 6. peptide.com [peptide.com]

- 7. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]

- 8. Sapphire Bioscience [sapphirebioscience.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Scale-up production and isolation methods for (3-Ethoxycyclobutyl)methanol

Application Note: Scalable Production and Isolation of (3-Ethoxycyclobutyl)methanol

Executive Brief

(3-Ethoxycyclobutyl)methanol (CAS: 1695777-49-1) is a highly valued building block in modern drug development, frequently utilized to introduce sterically constrained, polar ether linkages that improve the metabolic stability and aqueous solubility of Active Pharmaceutical Ingredients (APIs)[1]. Transitioning the synthesis of functionalized cyclobutanes from discovery-scale (milligrams) to process-scale (kilograms) presents significant challenges, primarily concerning thermal management, chemoselectivity, and the avoidance of hazardous reagents[2].

This application note details a robust, chromatography-free, three-step synthetic workflow designed for multi-kilogram scale-up. By strategically utilizing one-pot transformations and substituting highly reactive hydrides with safer alternatives, this protocol ensures high yield, process safety, and economic viability.

Strategic Rationale & Mechanistic Causality

The traditional medicinal chemistry route to cyclobutyl methanols often relies on the direct alkylation of hydroxy-acids and the use of Lithium Aluminum Hydride (LAH) for reduction. At scale, this route is fundamentally flawed: direct alkylation is prone to forming complex mixtures of O-alkylated and esterified byproducts, while LAH poses severe exothermic and thermal runaway risks.

The Process Chemistry Approach:

-

Protection via Esterification: Starting from the commercially viable 3-oxocyclobutanecarboxylic acid[3], we employ a one-pot ketone reduction and Fischer esterification. Converting the carboxylic acid to methyl 3-hydroxycyclobutanecarboxylate[4] prevents carboxylate interference during the subsequent etherification step and improves the intermediate's lipophilicity for easier phase separation.

-

Safe O-Alkylation: Pyrophoric bases like Sodium Hydride (NaH) are replaced with a Potassium Hydroxide/Dimethyl Sulfoxide (KOH/DMSO) system. This provides sufficient basicity to deprotonate the secondary cyclobutanol for nucleophilic attack on ethyl iodide, without the hydrogen gas evolution hazards associated with NaH[5].

-

Chemoselective Ester Reduction: To bypass LAH, the final reduction utilizes Sodium Borohydride (NaBH₄) activated by Lithium Chloride (LiCl). This combination generates lithium borohydride in situ, which is sufficiently powerful to reduce the methyl ester to a primary alcohol while maintaining a highly manageable thermal profile[5].